

Introduction to 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methylpyridine hydrochloride

Cat. No.: B096821

[Get Quote](#)

4-Chloro-3-methylpyridine hydrochloride (CAS No: 19524-08-4) is a substituted pyridine derivative that serves as a key building block in organic synthesis.[\[1\]](#)[\[2\]](#) Its structural features make it a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. For professionals in drug development and chemical research, accurate characterization of this compound is paramount. The melting point is a fundamental and accessible metric for confirming the identity and purity of a solid crystalline substance like this hydrochloride salt. A sharp, well-defined melting range is a primary indicator of high purity, whereas a broad and depressed range often signifies the presence of impurities.

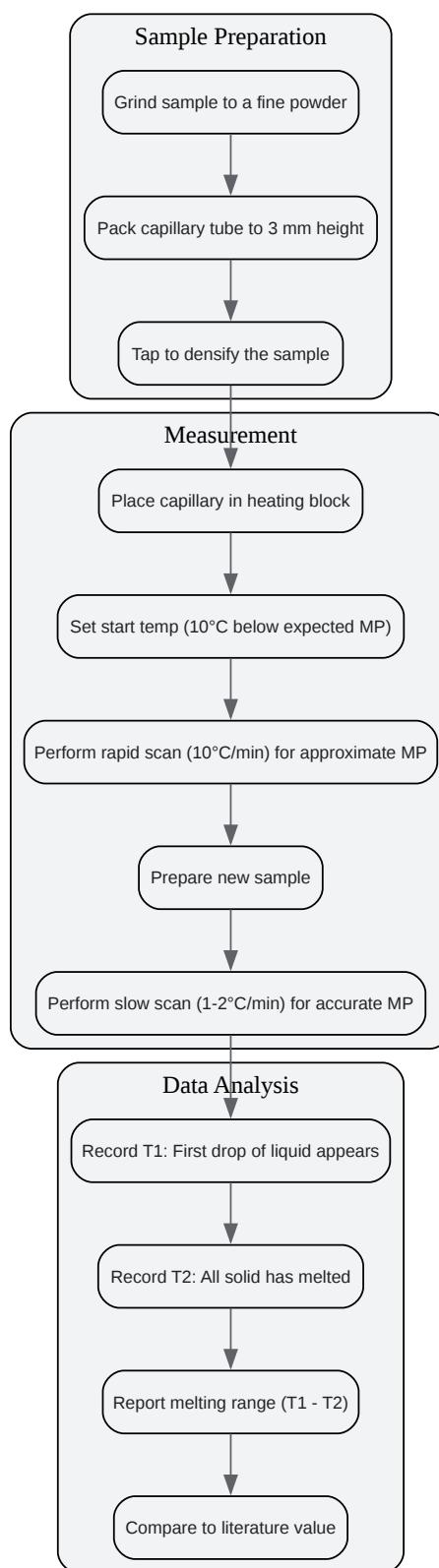
Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is essential for its effective application in research and development. The key properties of **4-Chloro-3-methylpyridine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	19524-08-4	[1] [3]
Molecular Formula	C ₆ H ₇ Cl ₂ N (or C ₆ H ₆ CIN · HCl)	[1] [3]
Molecular Weight	164.03 g/mol	[1] [2] [4]
Appearance	White to cream solid/powder	[5] [6]
Melting Point	165-169 °C (lit.)	[1] [2] [3]
Boiling Point	76 °C	[1] [2]
InChI Key	WPIUSHWGBZMBHZ- UHFFFAOYSA-N	[1] [3] [4]
SMILES	CC1=C(C=CN=C1)Cl.Cl	[4]

The Critical Parameter: Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The literature value for the melting point of **4-Chloro-3-methylpyridine hydrochloride** is consistently reported as a range of 165-169 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#) One safety data sheet notes a melting point of approximately 185 °C, a discrepancy that could arise from different analytical conditions or sample purity.[\[5\]](#)


The significance of this parameter is twofold:

- Identification: The melting point is a characteristic physical property that can be used to help identify a substance.
- Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to decrease and the range over which it melts to widen. This phenomenon, known as melting point depression, is a powerful tool for a rapid assessment of purity. A sharp range, such as 168-169 °C, indicates a high degree of purity, while a wider range, like 164-168 °C, would suggest the presence of impurities.

Experimental Protocol for Melting Point Determination

The following protocol outlines a self-validating system for the accurate determination of the melting point using a modern digital apparatus. The causality behind each step is explained to ensure methodological robustness.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

- Sample Preparation (Self-Validation Check: Uniform Melting):
 - Action: Place a small amount of **4-Chloro-3-methylpyridine hydrochloride** onto a watch glass. If the crystals are not a fine, uniform powder, gently grind them using a spatula.
 - Causality: Large crystals can pack unevenly, leading to inefficient heat transfer and a broadened, inaccurate melting range. A fine powder ensures uniform heating.
 - Action: Press the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
 - Causality: The sample must be densely packed to a height of approximately 3 mm. Too much sample will cause a temperature differential within the material, and loose packing will result in poor thermal conductivity.
- Instrument Setup and Preliminary Determination (Self-Validation Check: Range Estimation):
 - Action: Place the packed capillary into the heating block of the melting point apparatus.
 - Action: Set a start temperature approximately 15-20°C below the expected melting point (e.g., 150°C). Set a rapid heating rate of 10°C/minute.[\[7\]](#)
 - Action: Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate.
 - Causality: An initial rapid determination saves time and establishes the temperature range for the subsequent, more accurate measurement. Do not use this value as the final result, as the rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature.
- Accurate Determination (Self-Validation Check: Reproducibility):
 - Action: Allow the apparatus to cool significantly. Prepare a fresh capillary tube with the sample.

- Action: Set the start temperature to 5-10°C below the approximate melting point found in the preliminary scan. Set a slow heating rate of 1-2°C/minute.[7]
- Causality: A slow heating rate is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the precise observation of the phase transition.
- Action: Record the temperature at which the first drop of liquid is observed (T1). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T2).
- Action: Repeat the measurement with a fresh sample at least once to ensure the result is reproducible. Consistent values validate the technique.

- Data Reporting:
 - Action: Report the result as a melting range from T1 to T2.
 - Causality: Reporting a range rather than a single point accurately reflects the nature of the phase transition and provides insight into the sample's purity.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. **4-Chloro-3-methylpyridine hydrochloride** presents specific hazards that require careful management.

Hazard Identification

- H315: Causes skin irritation.[3][8]
- H319: Causes serious eye irritation.[3][8]
- H335: May cause respiratory irritation.[3][8]

Precautionary Measures and Handling

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][8]

- P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][8]
- P264: Wash hands and any exposed skin thoroughly after handling.[5][8]

First Aid

- Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5][8]
- Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][8]
- Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

Storage

- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][8]
- P405: Store locked up.[5][8]

Conclusion

The melting point of **4-Chloro-3-methylpyridine hydrochloride** is a fundamental property that is indispensable for its identification and quality control in research and industrial settings. By employing the rigorous, self-validating experimental protocol detailed in this guide, scientists can confidently ascertain the purity of their material. Understanding the causality behind each step—from sample preparation to the selection of heating rates—empowers researchers to generate accurate, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and chemical synthesis.

References

- PubChem. (n.d.). **4-Chloro-3-methylpyridine hydrochloride**. National Center for Biotechnology Information.
- University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4: Melting Point Determination.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. 4-Chloro-3-methylpyridine 97 19524-08-4 [sigmaaldrich.com]
- 4. 4-Chloro-3-methylpyridine hydrochloride | C₆H₇Cl₂N | CID 16217655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-3-methylpyridine hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. mt.com [mt.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction to 4-Chloro-3-methylpyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096821#4-chloro-3-methylpyridine-hydrochloride-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com